molecular formula C3H5BO3 B15219894 (3-Hydroxyprop-1-yn-1-yl)boronic acid CAS No. 491876-42-7

(3-Hydroxyprop-1-yn-1-yl)boronic acid

Cat. No.: B15219894
CAS No.: 491876-42-7
M. Wt: 99.88 g/mol
InChI Key: ZBBMBIHBBOXDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxyprop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypropynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyprop-1-yn-1-yl)boronic acid typically involves the reaction of propargyl alcohol with a boron-containing reagent. One common method is the hydroboration of propargyl alcohol using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyprop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

(3-Hydroxyprop-1-yn-1-yl)boronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a biochemical tool for the selective recognition and binding of diols and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-Hydroxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups This reactivity is attributed to the boronic acid moiety, which can undergo complexation and subsequent reactions with various substrates

Comparison with Similar Compounds

    Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but lacks the hydroxypropynyl moiety.

    Vinylboronic acid: Contains a vinyl group instead of the hydroxypropynyl group, leading to different reactivity and applications.

    Allylboronic acid: Features an allyl group, which imparts distinct chemical properties compared to (3-Hydroxyprop-1-yn-1-yl)boronic acid.

Uniqueness: this compound is unique due to the presence of both a hydroxy group and a propynyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various substrates makes it a valuable compound in research and industrial applications.

Properties

CAS No.

491876-42-7

Molecular Formula

C3H5BO3

Molecular Weight

99.88 g/mol

IUPAC Name

3-hydroxyprop-1-ynylboronic acid

InChI

InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h5-7H,3H2

InChI Key

ZBBMBIHBBOXDPP-UHFFFAOYSA-N

Canonical SMILES

B(C#CCO)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.